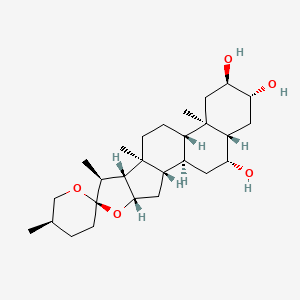
(2,5-dioxoimidazolidin-4-yl)urea;(2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2,5-dioxoimidazolidin-4-yl)urea;(2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid is a complex chemical entity It is a combination of two distinct chemical structures: (2,5-dioxoimidazolidin-4-yl)urea and (2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid
Métodos De Preparación
The synthesis of (2,5-dioxoimidazolidin-4-yl)urea typically involves the reaction of urea with glyoxal under controlled conditions. The reaction is carried out in an aqueous medium at a specific pH to ensure the formation of the desired product. On the other hand, (2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid is commonly derived from natural sources such as pectin or synthesized through the oxidation of D-galacturonic acid. Industrial production methods for these compounds involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
(2,5-dioxoimidazolidin-4-yl)urea: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazolidine-2,4,5-trione derivatives.
Reduction: Reduction reactions can convert it into imidazolidine-2,4-dione derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(2,5-dioxoimidazolidin-4-yl)urea;(2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of (2,5-dioxoimidazolidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved in its mechanism of action include enzyme inhibition and receptor modulation, which can lead to various biological effects.
Comparación Con Compuestos Similares
(2,5-dioxoimidazolidin-4-yl)urea: can be compared with other similar compounds, such as:
Imidazolidine-2,4,5-trione: Similar in structure but lacks the urea moiety.
Imidazolidine-2,4-dione: A reduced form of the compound with different chemical properties.
D-galacturonic acid: The precursor for the synthesis of (2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxyoxane-2-carboxylic acid.
The uniqueness of (2,5-dioxoimidazolidin-4-yl)urea lies in its combined structure, which imparts distinct chemical and biological properties compared to its individual components and similar compounds.
Propiedades
Número CAS |
29659-38-9 |
|---|---|
Fórmula molecular |
C10H16N4O10 |
Peso molecular |
352.26 |
Nombre IUPAC |
1-(2,5-dioxoimidazolidin-4-yl)urea (2S,3R,4S,5R,6S)-3,4,5,6-tetrahydroxytetrahydro-2H-pyran-2-carboxylate |
InChI |
1S/C6H10O7.C4H6N4O3/c7-1-2(8)4(5(10)11)13-6(12)3(1)9;5-3(10)6-1-2(9)8-4(11)7-1/h1-4,6-9,12H,(H,10,11);1H,(H3,5,6,10)(H2,7,8,9,11)/t1-,2+,3+,4-,6-;/m0./s1 |
Clave InChI |
DCFWIZFONLVPKL-JPOZLJPYSA-N |
SMILES |
N1C(=O)NC(C1=O)NC(=O)N.[C@H]1([C@@H]([C@H]([C@H]([C@H](O1)C(=O)O)O)O)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Allantoin polygalacturonic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-propan-2-ylbicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B605241.png)










